N-(3-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
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Overview
Description
N-(3-CHLORO-4-METHYLPHENYL)-2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyrazolopyrazine derivatives This compound is characterized by its unique structure, which includes a chloromethylphenyl group, an ethoxyphenyl group, and a pyrazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrazine core, followed by the introduction of the chloromethylphenyl and ethoxyphenyl groups. Common reagents used in these reactions include various chlorinating agents, ethylating agents, and catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures, specific solvents, and purification steps to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, advanced purification methods like chromatography and crystallization are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHYLPHENYL)-2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can result in the formation of reduced analogs with modified properties.
Scientific Research Applications
N-(3-CHLORO-4-METHYLPHENYL)-2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-CHLORO-4-METHYLPHENYL)-2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE include other pyrazolopyrazine derivatives with different substituents. Examples include:
- N-(3-CHLORO-4-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE
- N-(3-CHLORO-4-METHYLPHENYL)-2-[2-(4-HYDROXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE
Uniqueness
The uniqueness of N-(3-CHLORO-4-METHYLPHENYL)-2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE lies in its specific combination of functional groups and its potential biological activities. The presence of the chloromethylphenyl and ethoxyphenyl groups, along with the pyrazolopyrazine core, imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H21ClN4O3 |
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Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C23H21ClN4O3/c1-3-31-18-8-5-16(6-9-18)20-13-21-23(30)27(10-11-28(21)26-20)14-22(29)25-17-7-4-15(2)19(24)12-17/h4-13H,3,14H2,1-2H3,(H,25,29) |
InChI Key |
SPLSNNQQWRLCCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
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